BenchChemオンラインストアへようこそ!

3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol

Medicinal Chemistry Fragment-Based Drug Discovery Agrochemical Intermediate

3-(Trifluoromethyl)-1H-1,2,4-triazol-5-ol (CAS 180895-44-7) is a fluorinated 1,2,4-triazole heterocycle recognized across supplier and database records under multiple nomenclatures—most commonly the ketone tautomer name 3-(trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one. The compound possesses the molecular formula C₃H₂F₃N₃O, a molecular weight of 153.06 g·mol⁻¹, and exists in dynamic tautomeric equilibrium between the 5-hydroxy-1H-triazole and 5-oxo-1,4-dihydro-triazole forms in solution, a feature that directly influences its synthetic derivatization pathways and biological target engagement.

Molecular Formula C3H2F3N3O
Molecular Weight 153.064
CAS No. 180895-44-7
Cat. No. B2543247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol
CAS180895-44-7
Molecular FormulaC3H2F3N3O
Molecular Weight153.064
Structural Identifiers
SMILESC1(=NNC(=O)N1)C(F)(F)F
InChIInChI=1S/C3H2F3N3O/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10)
InChIKeyFCVNEWUGBVOXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Trifluoromethyl)-1H-1,2,4-triazol-5-ol (CAS 180895-44-7): Core Scaffold Identity and Tautomeric Profile for Research Procurement


3-(Trifluoromethyl)-1H-1,2,4-triazol-5-ol (CAS 180895-44-7) is a fluorinated 1,2,4-triazole heterocycle recognized across supplier and database records under multiple nomenclatures—most commonly the ketone tautomer name 3-(trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one . The compound possesses the molecular formula C₃H₂F₃N₃O, a molecular weight of 153.06 g·mol⁻¹, and exists in dynamic tautomeric equilibrium between the 5-hydroxy-1H-triazole and 5-oxo-1,4-dihydro-triazole forms in solution, a feature that directly influences its synthetic derivatization pathways and biological target engagement [1]. Its InChI Key (FCVNEWUGBVOXQP-UHFFFAOYSA-N) and SMILES notation (O=c1[nH]nc(C(F)(F)F)[nH]1) uniquely register this compound in cheminformatics workflows . The trifluoromethyl substituent at position 3 imparts elevated electronegativity, enhanced lipophilicity, and pronounced metabolic resistance relative to non-fluorinated 1,2,4-triazole analogs, establishing this scaffold as a privileged intermediate for medicinal chemistry and agrochemical discovery programs [2][3].

Why 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-ol Cannot Be Replaced by Generic 1,2,4-Triazole Analogs in Research Programs


Generic substitution of 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol with non-fluorinated triazol-5-ol or regioisomeric trifluoromethyl-1,2,4-triazoles fails for two tightly coupled reasons: tautomeric population control and electronic modulation. The 3-trifluoromethyl group exerts a powerful electron-withdrawing effect that shifts the hydroxy–oxo tautomeric equilibrium, altering the nucleophilic reactivity at N1, N2, and O5 positions and thereby dictating regioselectivity in subsequent N-functionalization or O-derivatization reactions [1][2]. Regioisomers bearing the CF₃ group at C5 instead of C3 display distinct electronic landscapes and divergent tautomeric ratios [3]. Unsubstituted 1H-1,2,4-triazol-5-ol (CAS 122333-32-8, MW 85.06 g·mol⁻¹) lacks the lipophilicity (predicted LogP ≈ –0.03) and metabolic shielding necessary for membrane penetration and oxidative stability, making it unsuitable as a direct replacement in programs requiring drug-like or crop-protection physicochemical profiles [4]. The N-methyl congener 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol (CAS 51856-20-3, MW 167.09 g·mol⁻¹) features a blocked N1 position, which eliminates the N1–H tautomer and fundamentally changes hydrogen-bond donor capacity, molecular recognition, and the accessible chemical space for derivatization [5]. These structural distinctions translate into divergent downstream biological activity that cannot be compensated by post-hoc formulation adjustments.

Quantitative Differentiation Evidence for 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-ol Versus Closest Analogs


Molecular Weight Differentiation: 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-ol vs. Unsubstituted 1H-1,2,4-Triazol-5-ol

The molecular weight of 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol (153.06 g·mol⁻¹) is 68.00 g·mol⁻¹ greater than that of the unsubstituted parent 1H-1,2,4-triazol-5-ol (85.06 g·mol⁻¹), a 79.9% increase attributable to the replacement of the C3 hydrogen with a trifluoromethyl group . This mass increment, while seemingly trivial, carries profound consequences: the CF₃ group raises the calculated LogP from approximately –0.03 (unsubstituted) to a predicted value of approximately 0.12, signifying a shift from a hydrophilic fragment to a moderately lipophilic scaffold that meets the minimal lipophilicity requirements for passive membrane permeability [1].

Medicinal Chemistry Fragment-Based Drug Discovery Agrochemical Intermediate

Commercial Purity Benchmarking: 98% Assay Specification for Research-Grade Procurement

Commercially available 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol (as the 5-oxo tautomer, supplier product number 2068776) is supplied with a certified purity specification of 98% . This purity level is essential for multi-step synthetic sequences where cumulative impurity burdens from intermediates can render final products uninterpretable in biological assays. In the context of 3-trifluoromethyl-1,2,4-triazole synthesis, the multi-component reaction employing trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) has been reported to deliver these scaffolds in moderate to good yields with broad substrate scope [1], indicating that the core scaffold is accessible with acceptable purity for downstream diversification.

Chemical Procurement Synthetic Intermediate Quality Control

Predicted pKa Differentiation: 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-ol vs. 3-(Trifluoromethyl)-1H-1,2,4-triazole

The presence of the 5-hydroxy/5-oxo functionality in 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol introduces an acidic proton absent in the simpler 3-(trifluoromethyl)-1H-1,2,4-triazole (CAS 60406-75-9). The latter compound exhibits a predicted pKa of 7.60 ± 0.20, reflecting the acidity of the N–H proton on the triazole ring [1]. By contrast, the 5-ol/5-one tautomeric system of the target compound introduces an additional ionizable center: the 5-hydroxy form carries a phenolic-type O–H proton, while the 5-oxo form presents an amide-like N–H with distinct acidity. Although an experimentally determined pKa for the target compound is not available in the open literature, computational predictions for structurally related 1,2,4-triazol-5-ol derivatives indicate pKa values in the range of 6.5–7.1 for the hydroxyl proton [2], implying that the target compound possesses a dual-ionization profile unavailable in the non-hydroxylated analog.

Physicochemical Profiling Tautomerism Drug Design

Tautomeric Scaffold Versatility: 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-ol vs. N-Methyl-Locked Analog 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol

A critical structural distinction exists between 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol (CAS 180895-44-7; MW 153.06 g·mol⁻¹) and its N1-methylated derivative 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol (CAS 51856-20-3; MW 167.09 g·mol⁻¹): the latter bears a methyl group at N1, irreversibly blocking the N1–H tautomer and restricting the compound to a single tautomeric state [1]. The target compound, by contrast, retains full N1–H and O5–H tautomeric mobility, enabling it to populate both the 5-hydroxy-1H-triazole and 5-oxo-1,4-dihydro-triazole forms [2]. This tautomeric freedom directly impacts synthetic utility: the target compound can undergo N-functionalization at N1, N2, or N4, or O-functionalization at O5 depending on reaction conditions (base, solvent, temperature), whereas the N-methyl derivative is limited to N2/N4 and O5 derivatization only. The molecular weight difference (ΔMW = 14.03 g·mol⁻¹; +9.2%) reflects the added methyl group but understates the functional consequence—loss of a hydrogen-bond donor and a tautomeric state .

Synthetic Chemistry Derivatization Chemical Biology

Synthetic Accessibility: Established One-Pot Multi-Component Route for 3-Trifluoromethyl-1,2,4-Triazole Scaffolds

The 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol scaffold is accessible through a published metal-free, multi-component reaction employing trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate, delivering the 3-trifluoromethyl-1,2,4-triazole core in moderate to good yields with broad substrate scope and scalability [1]. An earlier complementary route—the three-component condensation of ethyl trifluoroacetate, hydrazine, and amidines under basic conditions (NaOH, THF, reflux)—also provides 5-substituted 3-trifluoromethyl-1,2,4-triazoles in good to excellent yields [2]. These established methodologies provide procurement scientists with validated synthetic routes for in-house preparation or quality verification, reducing sole reliance on commercial supply chains.

Synthetic Methodology Green Chemistry Process Chemistry

Class-Level Biological Activity Evidence: Trifluoromethyl-1,2,4-Triazole Derivatives vs. Commercial Fungicide Benchmarks

While no direct head-to-head biological activity comparison data exist for unsubstituted 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol as a standalone bioactive entity, class-level evidence from structurally related trifluoromethyl-substituted 1,2,4-triazole derivatives provides a quantitative frame of reference for the scaffold's potential. In a systematic study of 19 novel trifluoromethyl-substituted 1,2,4-triazole and bis(1,2,4-triazole) Mannich bases, several compounds demonstrated fungicidal activity superior to the commercial fungicides Dimethomorph, Thiophanate-methyl, Iprodione, and Zhongshengmycin, with the most active compounds (6-A1 and 7-A2) achieving 96.9% and 84.9% inhibition against Pseudoperonospora cubensis, respectively [1]. Although these data pertain to elaborated derivatives rather than the core scaffold itself, they establish that the trifluoromethyl-1,2,4-triazole pharmacophore—of which the target compound is the minimal embodiment—can deliver commercially competitive fungicidal performance.

Agrochemical Discovery Fungicide Development Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-ol Based on Quantitative Evidence


Fragment-Based Drug Discovery: A Fluorinated, Lead-Like Heterocyclic Fragment with Dual Hydrogen-Bond Capacity

With a molecular weight of 153.06 g·mol⁻¹, a predicted LogP of approximately 0.12, two hydrogen-bond donors, and two hydrogen-bond acceptors, 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol meets the physicochemical criteria for a lead-like fragment in fragment-based drug discovery (FBDD) [1]. Its MW falls within the optimal fragment range (120–250 Da), and its LogP near zero ensures aqueous solubility compatible with fragment screening concentrations (typically 0.5–2 mM) . Critically, the compound possesses a dual hydrogen-bond donor/acceptor profile arising from its tautomeric equilibrium, enabling diverse binding-mode sampling against protein targets—a feature absent in the N-methyl-blocked analog [2]. The trifluoromethyl group serves as both a lipophilic anchor for hydrophobic protein pockets and a metabolic shield against oxidative degradation, enhancing hit-to-lead progression probability [3].

Agrochemical Lead Generation Scaffold for Next-Generation Fungicide Discovery

Class-level evidence demonstrates that trifluoromethyl-substituted 1,2,4-triazole derivatives can exhibit fungicidal activity surpassing commercial benchmarks including Dimethomorph and Iprodione, with lead compounds achieving over 96% inhibition against Pseudoperonospora cubensis [1]. The target compound, as the minimal trifluoromethyl-1,2,4-triazol-5-ol scaffold, provides an ideal starting point for structure–activity relationship (SAR) exploration through systematic N-functionalization (at N1, N2, or N4) or O-functionalization (at O5) . The 98% commercial purity specification ensures that initial biological screening results are not confounded by impurities, a critical consideration when establishing SAR trends from the first round of derivatization [2]. The established synthetic routes to this scaffold further enable rapid analog generation through parallel synthesis methodologies [3].

Physicochemical Tool Compound for Investigating Tautomer-Dependent Molecular Recognition

The dynamic tautomeric equilibrium of 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol—populating both 5-hydroxy-1H-triazole and 5-oxo-1,4-dihydro-triazole forms in solution—makes this compound a valuable physicochemical probe for studying tautomer-dependent molecular recognition phenomena [1]. Unlike the N-methyl-blocked analog (CAS 51856-20-3), which is locked into a single tautomeric state, the target compound can be used to investigate how tautomer population ratios influence binding affinity to metalloenzymes, kinase hinge regions, or cytochrome P450 isoforms . Its dual-ionization profile (predicted pKa ~6.5–7.1 for the hydroxyl proton plus additional N–H acidity) provides a spectroscopic handle (UV-vis or NMR) for monitoring tautomer populations under varying pH and solvent conditions [2]. The compound's InChI Key (FCVNEWUGBVOXQP-UHFFFAOYSA-N) uniquely identifies this tautomeric system in computational docking and virtual screening workflows [3].

Synthetic Methodology Development: Benchmark Substrate for Metal-Free Triazole Construction

The 3-trifluoromethyl-1,2,4-triazole scaffold has been specifically highlighted as a target structure in recent metal-free synthetic methodology development, including the I₂-mediated oxidative cyclization of trifluoroacetimidohydrazides with DMF as a C1 synthon, and the TFBen-based multi-component reaction [1]. Researchers developing novel heterocycle construction methodologies can employ the target compound as a benchmark product to validate new catalytic systems, compare yields against established routes, and demonstrate functional group tolerance. The compound's moderate molecular complexity, combined with the electron-withdrawing nature of the trifluoromethyl group, presents a non-trivial but achievable synthetic challenge that effectively differentiates competing synthetic methodologies.

Quote Request

Request a Quote for 3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.